Cas no 253324-72-0 (2-(3,5-difluorophenyl)-2-methoxyacetic acid)

253324-72-0 structure
Nome do Produto:2-(3,5-difluorophenyl)-2-methoxyacetic acid
2-(3,5-difluorophenyl)-2-methoxyacetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(3,5-difluorophenyl)-2-methoxyacetic acid
- Benzeneacetic acid, 3,5-difluoro-α-methoxy-
-
- Inchi: 1S/C9H8F2O3/c1-14-8(9(12)13)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3,(H,12,13)
- Chave InChI: ZGAAFRQSQHBMLM-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=C(F)C=1)(OC)C(=O)O
2-(3,5-difluorophenyl)-2-methoxyacetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1073137-0.25g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
Enamine | EN300-1073137-0.05g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
Enamine | EN300-1073137-2.5g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
1PlusChem | 1P01DTUL-5g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 5g |
$2722.00 | 2024-05-20 | |
A2B Chem LLC | AX24029-5g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 5g |
$2301.00 | 2024-04-20 | |
1PlusChem | 1P01DTUL-500mg |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 500mg |
$778.00 | 2024-05-20 | |
Ambeed | A1013483-1g |
2-(3,5-Difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 1g |
$541.0 | 2024-07-28 | |
Enamine | EN300-1073137-0.1g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
Enamine | EN300-1073137-5g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 5g |
$2152.0 | 2023-10-28 | |
Enamine | EN300-1073137-10g |
2-(3,5-difluorophenyl)-2-methoxyacetic acid |
253324-72-0 | 95% | 10g |
$3191.0 | 2023-10-28 |
2-(3,5-difluorophenyl)-2-methoxyacetic acid Literatura Relacionada
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
253324-72-0 (2-(3,5-difluorophenyl)-2-methoxyacetic acid) Produtos relacionados
- 2228494-90-2(tert-butyl N-methyl-N-2-oxo-1-(thiolan-3-yl)ethylcarbamate)
- 1401668-41-4((S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide)
- 2320143-47-1(2-(cyclopentylsulfanyl)-1-{5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethan-1-one)
- 138651-90-8(2-amino-4-(4-fluorophenyl)-4-oxobutanoic acid)
- 1207041-26-6(ethyl 4-1-(4-fluorophenyl)cyclopropaneamidopiperidine-1-carboxylate)
- 2306260-91-1((5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride)
- 2229345-87-1(tert-butyl N-4-(2-amino-3,3-difluoro-2-methylpropyl)phenylcarbamate)
- 2172152-73-5(1-3-(butan-2-yl)-1-methyl-1H-pyrazol-5-ylethan-1-one)
- 1261810-69-8(2-(Bromomethyl)-7-chloronaphthalene)
- 1805414-35-0(3-Bromo-4-cyano-5-methylbenzenesulfonyl chloride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:253324-72-0)2-(3,5-difluorophenyl)-2-methoxyacetic acid

Pureza:99%
Quantidade:1g
Preço ($):487.0